molecular formula C4H8NaO2+ B11761980 Sodium 2-methylpropanoic acid

Sodium 2-methylpropanoic acid

Cat. No.: B11761980
M. Wt: 111.09 g/mol
InChI Key: TWEGKFXBDXYJIU-UHFFFAOYSA-N
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Description

Sodium isobutyrate, also known as sodium 2-methylpropanoate, is a sodium salt of isobutyric acid. It is a white, crystalline powder with the chemical formula C4H7NaO2. This compound is commonly used in various chemical and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium isobutyrate can be synthesized through the neutralization of isobutyric acid with sodium hydroxide. The reaction is straightforward and involves the following steps:

  • Dissolve isobutyric acid in water.
  • Slowly add sodium hydroxide solution to the isobutyric acid solution while stirring.
  • Continue stirring until the reaction is complete, and the solution becomes clear.
  • Evaporate the water to obtain crystalline sodium isobutyrate.

Industrial Production Methods: Industrial production of sodium isobutyrate typically involves the same neutralization process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions: Sodium isobutyrate undergoes various chemical reactions, including:

    Oxidation: Sodium isobutyrate can be oxidized to form isobutyric acid.

    Reduction: It can be reduced to form isobutanol.

    Substitution: Sodium isobutyrate can participate in nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Alcohols and amines can be used as nucleophiles in the presence of acid catalysts.

Major Products Formed:

    Oxidation: Isobutyric acid.

    Reduction: Isobutanol.

    Substitution: Esters and amides of isobutyric acid.

Scientific Research Applications

Sodium isobutyrate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a buffering agent in various chemical reactions.

    Biology: Employed in studies involving cell differentiation and gene expression.

    Medicine: Investigated for its potential therapeutic effects in treating certain metabolic disorders.

    Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of sodium isobutyrate involves its ability to donate isobutyrate ions, which can participate in various biochemical pathways. In biological systems, isobutyrate ions can influence gene expression and cellular differentiation by acting as histone deacetylase inhibitors. This leads to changes in chromatin structure and gene transcription.

Comparison with Similar Compounds

    Sodium butyrate: Another short-chain fatty acid salt with similar properties but a different structure.

    Sodium propionate: A related compound with a shorter carbon chain.

    Sodium acetate: A simpler carboxylate salt with a single carbon atom.

Comparison:

    Sodium isobutyrate vs. Sodium butyrate: Both compounds are used as histone deacetylase inhibitors, but sodium isobutyrate has a branched structure, which may result in different biological activities.

    Sodium isobutyrate vs. Sodium propionate: Sodium isobutyrate has a longer carbon chain, which can affect its solubility and reactivity.

    Sodium isobutyrate vs. Sodium acetate: Sodium isobutyrate has a more complex structure, leading to different chemical and biological properties.

Sodium isobutyrate is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it a valuable reagent in both research and industrial settings.

Biological Activity

Sodium 2-methylpropanoic acid, also known as isobutyric acid sodium salt, is a carboxylic acid with notable biological activities. This compound has garnered attention for its potential applications in various fields, including pharmacology, agriculture, and biochemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C4_4H8_8O2_2Na
  • Molecular Weight : 102.1 g/mol
  • Solubility : Soluble in water and organic solvents.

1. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Research indicates that volatile organic compounds (VOCs) derived from certain fungi containing isobutyric acid can inhibit the growth of plant pathogenic fungi. For instance, studies have shown that the VOCs from Oidium sp. demonstrate significant inhibitory effects on Pythium ultimum, with this compound contributing to this activity through synergistic effects when combined with other compounds .

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of isobutyric acid. In vitro experiments have demonstrated that it can enhance neuronal survival and reduce apoptosis in neuronal cell lines. The mechanism involves modulation of signaling pathways such as PI3K/Akt, which are crucial for cell survival and proliferation .

3. Metabolic Effects

Isobutyric acid serves as a short-chain fatty acid that influences metabolic processes in the gut microbiome. It is produced during the fermentation of dietary fibers and plays a role in regulating energy metabolism and inflammation. Its presence has been linked to improved gut health and metabolic syndrome management .

Case Studies

  • Synergistic Antifungal Activity :
    • A study demonstrated that the combination of this compound with other volatile compounds resulted in enhanced antifungal activity against Pythium ultimum. The results indicated a complete inhibition at elevated concentrations, showcasing its potential as a natural fungicide .
  • Neuroprotection in Cell Models :
    • In a study involving SH-SY5Y cells transfected with Alzheimer’s disease-related genes, this compound exhibited protective effects by inhibiting apoptotic pathways and promoting cell viability through activation of neuroprotective signaling pathways .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of fungal growth via VOCs
NeuroprotectionModulation of PI3K/Akt signaling pathway
Metabolic regulationShort-chain fatty acid effects on gut microbiome

Properties

Molecular Formula

C4H8NaO2+

Molecular Weight

111.09 g/mol

IUPAC Name

sodium;2-methylpropanoic acid

InChI

InChI=1S/C4H8O2.Na/c1-3(2)4(5)6;/h3H,1-2H3,(H,5,6);/q;+1

InChI Key

TWEGKFXBDXYJIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)O.[Na+]

Origin of Product

United States

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